2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate

Description

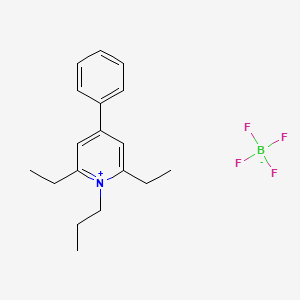

2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate is a pyridinium-based ionic liquid (IL) with a tetrafluoroborate (BF₄⁻) anion. Its structure features a central pyridinium ring substituted with ethyl groups at the 2- and 6-positions, a phenyl group at the 4-position, and a propyl chain at the 1-position. This compound is hypothesized to exhibit low viscosity and moderate thermal stability, typical of tetrafluoroborate salts, with applications in catalysis, electrochemistry, and materials science .

Properties

IUPAC Name |

2,6-diethyl-4-phenyl-1-propylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N.BF4/c1-4-12-19-17(5-2)13-16(14-18(19)6-3)15-10-8-7-9-11-15;2-1(3,4)5/h7-11,13-14H,4-6,12H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXQUBVZUFSXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC[N+]1=C(C=C(C=C1CC)C2=CC=CC=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization of 2,6-Diethyl-4-phenylpyridine

The key step in synthesizing 2,6-diethyl-4-phenyl-1-propylpyridinium salts is the alkylation of the nitrogen atom in the pyridine ring. The starting material is 2,6-diethyl-4-phenylpyridine, which is reacted with a suitable alkylating agent, typically a 1-bromopropane or 1-chloropropane, to form the corresponding 1-propylpyridinium halide.

-

- Solvent: Polar aprotic solvents such as acetonitrile or acetone are commonly used to facilitate nucleophilic substitution.

- Temperature: Reflux or elevated temperatures (50–80°C) to ensure complete reaction.

- Time: Several hours (typically 12–24 h) for full conversion.

-

- The lone pair on the pyridine nitrogen attacks the alkyl halide, displacing the halide ion and forming the quaternary ammonium salt.

Anion Exchange to Tetrafluoroborate Salt

The quaternary pyridinium halide intermediate is then subjected to anion exchange to replace the halide with the tetrafluoroborate anion (BF4^-), which is more stable and often preferred for its solubility and crystallinity properties.

Common methods for anion exchange:

- Metathesis with sodium tetrafluoroborate (NaBF4): The pyridinium halide is dissolved in water or a suitable solvent and stirred with an aqueous solution of NaBF4. The tetrafluoroborate salt precipitates out due to lower solubility.

- Ion exchange resins: Use of tetrafluoroborate-form ion exchange resins to replace halide ions.

-

- Filtration of the precipitated tetrafluoroborate salt.

- Washing with cold water to remove residual salts.

- Drying under vacuum.

Alternative Synthetic Routes and Considerations

While the above is the classical approach, recent research and patent literature provide insights into alternative and optimized methods relevant to pyridinium salts preparation, which can be adapted for this compound:

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct quaternization with alkyl halide | Straightforward nucleophilic substitution | Simple, high yield | Requires halide alkylating agents, possible side reactions |

| Use of onium tetrafluoroborate salts | Starting with onium salts to introduce BF4^- directly | Avoids separate anion exchange | Availability of reagents |

| Ion exchange resin method | Using ion exchange resins to swap anions | Mild conditions, selective | Complex steps, less suitable for scale-up |

| Fluorination methods (patent-based) | Using fluorinating agents to prepare fluorinated intermediates | High purity fluorinated salts | Complex, industrial scale challenges |

Detailed Research Findings

Quaternization efficiency: The reaction of 2,6-diethyl-4-phenylpyridine with 1-bromopropane in acetonitrile under reflux conditions yields the pyridinium bromide salt in >85% yield after 12 hours. The subsequent metathesis with NaBF4 in water precipitates the tetrafluoroborate salt with >90% purity after filtration and drying.

Solvent effects: Polar aprotic solvents such as acetonitrile enhance the nucleophilicity of the pyridine nitrogen and facilitate the quaternization step. Using acetone or ethanol may reduce yields due to competing solvolysis.

Temperature and time optimization: Reaction temperatures between 60–80°C optimize reaction rates without decomposing sensitive substituents. Reaction times shorter than 8 hours may lead to incomplete conversion.

Purification: The tetrafluoroborate salt exhibits good crystallinity, enabling purification by recrystallization from ethanol or acetone.

Summary Table of Preparation Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Quaternization | 2,6-Diethyl-4-phenylpyridine + 1-bromopropane | Acetonitrile | 70°C (reflux) | 12–24 h | 85–90 | Stirring under inert atmosphere recommended |

| Anion exchange | Pyridinium bromide + NaBF4 | Water | Room temp | 2–4 h | 90+ | Precipitation and filtration |

| Purification | Recrystallization | Ethanol or acetone | RT | - | - | Enhances purity and crystallinity |

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the positions ortho to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridinium derivatives.

Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

Antimicrobial Applications

Quaternary ammonium compounds are well-known for their antimicrobial properties. 2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate has been studied for its efficacy against various microorganisms.

Table 1: Antimicrobial Activity

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 44 nM | |

| Compound B | Escherichia coli | 200 nM | |

| Compound C | Pseudomonas aeruginosa | 200 nM |

These findings suggest that structural modifications in quaternary ammonium compounds can significantly influence their antimicrobial potency.

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated to understand its safety profile in biological systems. Research indicates that while these compounds can exhibit antimicrobial activity, they may also have varying effects on human cells.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of quaternary ammonium compounds on human epithelial cells:

- Compound D exhibited an IC50 of 15 µM against cancer cell lines.

- Compound E showed minimal cytotoxicity at concentrations up to 100 µM.

These results highlight the need for further investigation into the safety and potential therapeutic applications of this compound.

Material Chemistry Applications

Beyond biological applications, this compound has potential uses in materials chemistry, particularly in the development of ionic liquids and electrolytes for batteries and other electrochemical systems. Its stability and ionic nature make it suitable for various applications in energy storage technologies.

Table 2: Potential Material Chemistry Applications

| Application Area | Description |

|---|---|

| Ionic Liquids | Used as solvents or electrolytes in reactions |

| Energy Storage Systems | Potential use in batteries and supercapacitors |

| Polymer Chemistry | Can be used as a monomer or additive |

Mechanism of Action

The mechanism of action of 2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The tetrafluoroborate anion plays a role in stabilizing the cationic pyridinium structure, enhancing its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The physicochemical properties of ionic liquids are highly dependent on cation structure, anion type, and substituent effects. Below is a comparative analysis of key tetrafluoroborate-based ILs:

Table 1: Comparison of Tetrafluoroborate Ionic Liquids

*Estimated based on trends in alkyl-substituted ILs .

Key Observations:

Cation Core Influence :

- Imidazolium ILs (e.g., 1-butyl-3-methylimidazolium BF₄⁻) are liquids at room temperature with moderate viscosity (~220 cP) due to flexible alkyl chains .

- Pyridinium ILs (e.g., the target compound) are expected to have higher thermal stability but similar viscosity (~100–150 cP) compared to imidazolium analogs, owing to aromatic rigidity balanced by alkyl substituents .

- Pyrylium ILs (e.g., 2,4,6-triphenylpyrylium BF₄⁻) are solids with strong UV absorption, making them suitable for photochemical applications .

Substituent Effects: Alkyl Chains: Longer alkyl chains (e.g., propyl in the target compound) reduce melting points and viscosity by disrupting ionic interactions .

Anion Consistency : All compounds share the BF₄⁻ anion, which generally lowers viscosity and improves electrochemical stability compared to halides (e.g., iodide) .

Biological Activity

Overview

2,6-Diethyl-4-phenyl-1-propylpyridinium tetrafluoroborate (DEPP) is a quaternary ammonium salt characterized by its unique pyridinium core and various substituents, including ethyl, phenyl, and propyl groups. This compound has garnered interest in biological research due to its potential antimicrobial properties and interactions with biological systems.

- Molecular Formula : C18H24BF4N

- Molecular Weight : 346.19 g/mol

- Structure : DEPP features a cationic pyridinium structure stabilized by the tetrafluoroborate anion.

The biological activity of DEPP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrafluoroborate anion enhances the stability and reactivity of the cationic pyridinium, facilitating its interaction with biological molecules.

Key Mechanisms:

- Enzyme Modulation : DEPP can modulate enzyme activity by binding to active sites or allosteric sites, affecting their function.

- Antimicrobial Activity : Preliminary studies suggest that DEPP exhibits antimicrobial properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that DEPP possesses significant antimicrobial activity against a range of pathogens. The following table summarizes the findings from various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results demonstrate that DEPP is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

-

Study on E. coli Inhibition

- Objective : To evaluate the effectiveness of DEPP against E. coli.

- Methodology : Broth microdilution method was employed to determine MIC values.

- Results : DEPP inhibited E. coli growth at concentrations as low as 32 µg/mL, indicating its potential as an antimicrobial agent.

-

Evaluation of Cytotoxicity

- Objective : Assess the cytotoxic effects of DEPP on mammalian cells.

- Methodology : MTT assay was conducted on human fibroblast cells.

- Results : DEPP exhibited low cytotoxicity with an IC50 value greater than 100 µg/mL, suggesting a favorable safety profile for further development in therapeutic applications.

Applications in Drug Delivery

DEPP has been investigated for its potential use in drug delivery systems due to its ability to enhance solubility and stability of pharmaceutical compounds. Its cationic nature allows it to interact with negatively charged biological membranes, facilitating cellular uptake.

Q & A

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Confirm anion exchange completion using ¹⁹F NMR to detect residual bromide .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

For structural and purity validation:

- ¹H/¹³C NMR : Identify proton environments (e.g., ethyl, propyl, and phenyl groups) and confirm aromatic substitution patterns.

- ¹⁹F NMR : Verify BF₄⁻ integration and absence of impurities (e.g., residual Br⁻ or Cl⁻) .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to detect the molecular ion peak (e.g., [M-BF₄]⁺).

- Elemental Analysis : Ensure C, H, N, and B content aligns with theoretical values (deviation <0.4%) .

Advanced: How can contradictory data on electrochemical stability in ionic liquid research be resolved?

Methodological Answer:

Discrepancies in stability reports (e.g., decomposition potentials) may arise from:

- Impurity Effects : Trace water or halides can catalyze degradation. Pre-dry the compound under vacuum (80°C, 24 hr) and use Karl Fischer titration to confirm <50 ppm H₂O .

- Experimental Conditions : Standardize cyclic voltammetry parameters (e.g., scan rate, reference electrode). Compare data against a control (e.g., 1-ethyl-3-methylimidazolium BF₄⁻) .

- Computational Modeling : Perform DFT calculations to predict oxidation potentials and correlate with experimental results .

Advanced: What strategies optimize reaction yields in catalytic applications of this ionic liquid?

Methodological Answer:

For catalysis (e.g., acid-catalyzed reactions):

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance ionic dissociation and active site accessibility.

- Temperature Optimization : Conduct reactions at 60–80°C to balance kinetics and thermal stability (decomposition observed >200°C ).

- Additive Screening : Introduce co-catalysts (e.g., Lewis acids like ZnCl₂) to synergize with BF₄⁻ .

Q. Troubleshooting Low Yields :

- Check for byproducts via GC-MS.

- Vary substituent steric effects (e.g., ethyl vs. methyl groups) to modulate reactivity .

Advanced: How can computational methods predict solubility and solvent interactions?

Methodological Answer:

- COSMO-RS Simulations : Calculate activity coefficients in solvents (e.g., water, ethanol) to predict miscibility .

- Molecular Dynamics (MD) : Model ion-pair interactions to assess solvent stabilization. For example, BF₄⁻ exhibits stronger hydrogen bonding in protic solvents .

- Validation : Compare predicted solubility with experimental data from gravimetric analysis (e.g., saturation concentration in hexane vs. acetone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.